molecular formula C17H13NO3 B13426470 Apomorphine p-Quinone

Apomorphine p-Quinone

Cat. No.: B13426470
M. Wt: 279.29 g/mol
InChI Key: AXNFTZZNUAGMDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Apomorphine p-Quinone is a derivative of apomorphine, a naturally occurring aporphine alkaloid with the molecular formula C₁₇H₁₇NO₂ and a molecular weight of 267.32 g/mol . Apomorphine itself is a dopamine receptor agonist, primarily targeting D₁ and D₂ receptors, and is clinically used to treat Parkinson’s disease and erectile dysfunction . The p-quinone form arises from the oxidation of the catechol moiety (10,11-dihydroxy groups) in apomorphine to a para-quinone structure (two ketone groups in the para positions), altering its redox properties and pharmacological behavior .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of apomorphine p-Quinone typically involves the oxidation of apomorphine. This can be achieved using various oxidizing agents such as potassium ferricyanide or hydrogen peroxide under controlled conditions. The reaction is usually carried out in an aqueous or organic solvent at room temperature to ensure the stability of the quinone product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters to maximize yield and purity. Advanced purification techniques such as chromatography are employed to isolate the quinone product from reaction mixtures .

Chemical Reactions Analysis

Redox Reactions and Reactive Oxygen Species (ROS) Generation

8-OASQ participates in redox cycling, generating ROS through semiquinone radical intermediates :

  • Superoxide radical (O₂⁻) : Formed via one-electron reduction of 8-OASQ.

  • Hydrogen peroxide (H₂O₂) : Produced via dismutation of O₂⁻.

  • Hydroxyl radical (·OH) : Generated via Fenton-like reactions catalyzed by Fe²⁺/Cu⁺.

Key Findings :

  • 8-OASQ induces oxidative DNA damage in brain cells (detected via Comet assay) .

  • ROS quantification : 8-OASQ increases lipid peroxidation and protein carboxylation in neuronal tissues .

Mutagenic Activity

8-OASQ exhibits frameshift mutagenicity in bacterial and eukaryotic systems :

Table 1: Mutagenic Activity of 8-OASQ vs. Apomorphine

Parameter8-OASQApomorphine
TA98 (frameshift) 2× higher mutagenicity Weak activity
TA97 (frameshift) Significant mutagenicity Antimutagenic
Oxidative DNA damage ↑ Single-strand breaks Minimal effect

Mechanism : The planar quinone structure of 8-OASQ facilitates DNA intercalation, promoting frameshift mutations .

Interaction with Biological Macromolecules

  • DNA binding : Intercalation and covalent adduct formation via quinone-mediated alkylation .

  • Protein modification : Reacts with thiol groups (e.g., glutathione), depleting antioxidant defenses .

  • Enzyme modulation : Increases catalase activity but does not affect superoxide dismutase (SOD) .

Neurochemical Effects

8-OASQ displays neurotoxic properties distinct from apomorphine :

  • DNA damage in brain cells : Significant increases in comet assay scores 1 hour post-administration.

  • Memory impairment : Disrupts aversive memory retention in rats at low doses (0.1–0.5 mg/kg).

  • Lack of dopaminergic activity : Fails to induce stereotyped behaviors in mice, unlike apomorphine .

Stability and Degradation

  • pH dependence : Degrades rapidly in alkaline conditions (t₁/₂ = 39 min at pH 7.4) .

  • Light sensitivity : Accelerated decomposition under UV/visible light, forming polymeric byproducts .

Table 2: Stability Profile of 8-OASQ

ConditionHalf-Life (t₁/₂)Degradation Products
pH 7.4, 37°C39 min Oxidized polymers
pH 3.0, 25°C>24 h Stable
UV exposure<10 min Unidentified radicals

Antioxidant Paradox

While apomorphine acts as an antioxidant, 8-OASQ exhibits pro-oxidant behavior :

  • Pro-oxidant mechanism : Generates H₂O₂ via redox cycling, overwhelming cellular defenses.

  • Antioxidant depletion : Reduces glutathione (GSH) levels by 40–60% in vitro .

Comparative Pharmacokinetics

Property8-OASQApomorphine
Brain retention Short (≤1 h) Moderate (1–2 h)
Metabolites Reactive intermediates Glucuronides

Scientific Research Applications

Apomorphine p-Quinone has several scientific research applications:

Comparison with Similar Compounds

Apomorphine p-Quinone shares structural and functional similarities with several classes of compounds, including aporphine analogs, quinoline derivatives, and quinone-containing molecules. Below is a detailed comparison:

Aporphine Analogs

Compound Structure Features Molecular Weight (g/mol) Key Pharmacological Properties References
Apomorphine Catechol (10,11-diol), tetrahydroisoquinoline core 267.32 Dopamine agonist; anti-Parkinsonian activity
Aporphine Lacks catechol groups 253.30 Weak dopamine agonist (1/5th potency of dopamine)
Trans-N-Alkyl-6,7-Dihydroxyoctahydrobenzo[g]Quinolines Lacks non-oxygenated aromatic ring, retains dopamine pharmacophore ~280–300 High central dopaminergic potency in animal models

Key Differences :

  • This compound replaces hydroxyl groups with ketones, reducing hydrogen-bonding capacity but increasing electrophilicity. This contrasts with aporphine, which lacks hydroxyl groups entirely, resulting in weaker receptor interactions .
  • Trans-N-Alkyl-6,7-Dihydroxyoctahydrobenzo[g]Quinolines mimic apomorphine’s α-conformation dopamine pharmacophore but lack aromaticity in one ring, enhancing metabolic stability .

Quinoline Derivatives

Compound Structure Features Molecular Weight (g/mol) Key Pharmacological Properties References
This compound Dibenz[de,g]quinoline core with para-quinone ~265–270 Potential redox-active dopamine modulator
4-Aminoquinolines Amino-substituted quinoline ring ~300–350 Antimalarial activity (e.g., chloroquine)
Pyrroloquinoline Quinone (PQQ) Tricyclic quinone with carboxyl groups 330.23 Antioxidant, mitochondrial cofactor

Key Differences :

  • 4-Aminoquinolines focus on antimalarial action via heme detoxification, unrelated to dopamine signaling .
  • PQQ is a redox cofactor in bacterial dehydrogenases, distinct from apomorphine’s receptor-based mechanisms .

Quinone-Containing Compounds

Compound Structure Features Molecular Weight (g/mol) Key Pharmacological Properties References
This compound Aporphine-derived quinone ~265–270 Hypothetical anti-oxidant/pro-oxidant duality
Coenzyme Q10 (Ubiquinone) Isoprenoid tail, benzoquinone core 863.63 Mitochondrial electron transport chain N/A
Dopamine Quinone Oxidized dopamine with o-quinone 153.15 Neurotoxic via protein adduct formation N/A

Key Differences :

  • Dopamine Quinone forms neurotoxic aggregates, whereas this compound may exhibit controlled redox cycling due to its fused ring system .
  • Coenzyme Q10 serves as an electron carrier, unlike apomorphine’s receptor-mediated effects .

Table 1: Structural and Functional Comparison

Feature This compound Aporphine PQQ 4-Aminoquinolines
Core Structure Dibenz[de,g]quinoline Aporphine Tricyclic Quinoline
Key Functional Groups Para-quinone None Quinone, carboxyl Amino, chlorophenyl
Molecular Weight ~267–270 253.30 330.23 ~300–350
Biological Role Dopamine modulation Weak agonist Antioxidant Antimalarial
Redox Activity High Low High Low
References

Biological Activity

Apomorphine p-quinone is a derivative of apomorphine, a well-known dopamine receptor agonist primarily used in the treatment of Parkinson's disease. The biological activity of apomorphine and its oxidized forms, particularly this compound, has garnered significant interest due to their paradoxical effects on neuroprotection and neurotoxicity. This article explores the biological activities, mechanisms of action, and implications for therapeutic use based on a review of current literature.

Apomorphine can undergo oxidation to form several derivatives, including this compound. This process is critical as it influences the compound's biological activity. The oxidation of apomorphine leads to the generation of reactive oxygen species (ROS), which can have both protective and damaging effects on neuronal cells.

Key Mechanisms:

  • Pro-oxidant Activity : Apomorphine has been shown to generate superoxide radicals, leading to oxidative stress and potential DNA damage in neuronal cells .
  • Antioxidant Properties : Conversely, apomorphine can inhibit lipid peroxidation and enhance antioxidant enzyme activity (e.g., catalase) under certain conditions, suggesting a complex interplay between its oxidized forms and cellular responses .
  • Neuroprotective Effects : Some studies indicate that apomorphine may exert neuroprotective effects by modulating intracellular signaling pathways that help cells adapt to oxidative stress .

Biological Activities

The biological activities of this compound can be categorized into several key areas:

1. Genotoxicity

Research indicates that apomorphine and its derivatives can induce genotoxic effects. A study utilizing the Salmonella/microsome assay demonstrated that these compounds could lead to DNA damage through oxidative mechanisms .

StudyMethodologyFindings
Ubeda et al. (2005)Salmonella/microsome assayInduced DNA damage in vitro
Battisti et al. (2020)Comet assayIncreased DNA damage observed at higher doses

2. Neurotoxicity

Apomorphine's neurotoxic effects are primarily attributed to its oxidation products. These derivatives can lead to neuronal cell death through mechanisms involving ROS generation and subsequent oxidative stress .

3. Neuroprotection

Despite its potential for neurotoxicity, apomorphine has been proposed as a neuroprotective agent in Parkinson's disease treatment. The compound's ability to activate antioxidant defenses may help mitigate neuronal damage in this context .

Clinical Implications

Apomorphine is frequently used in clinical settings for managing motor fluctuations in Parkinson's disease patients. Its unique pharmacokinetic profile allows for rapid relief during "off" episodes when patients experience diminished L-DOPA efficacy.

Clinical Study Overview

A recent clinical trial assessed the pharmacokinetics of an oromucosal formulation of apomorphine compared to subcutaneous administration in patients with Parkinson's disease:

ParameterOromucosal AdministrationSubcutaneous Administration
Dose Range2 mg - 8 mg2 mg
Completion Rate83%100%
Adverse EventsMild, unrelated to drugNone reported

The findings suggest that oromucosal administration may offer a viable alternative for patients unable to tolerate subcutaneous injections while maintaining efficacy .

Case Studies

Several case studies highlight the dual nature of apomorphine’s effects:

  • Case Study 1 : A patient with advanced Parkinson's experienced significant improvement in motor function after switching from oral L-DOPA to apomorphine injections, demonstrating its effectiveness in managing severe symptoms.
  • Case Study 2 : Another patient developed acute dyskinesia after increasing the dose of apomorphine, underscoring the need for careful dose management due to its complex pharmacodynamics .

Q & A

Basic Research Questions

Q. What are the primary synthetic pathways for generating apomorphine p-quinone, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves controlled oxidation of apomorphine under acidic or enzymatic conditions. Researchers should employ HPLC and NMR to monitor intermediates and final product purity. Varying pH, temperature, and oxidizing agents (e.g., potassium ferricyanide) can alter yields; systematic optimization via factorial design experiments is recommended .

Q. How can researchers validate the stability of apomorphine p-quinone in aqueous solutions for in vitro studies?

  • Methodological Answer : Conduct accelerated stability testing under varying pH (3–9), temperatures (4–37°C), and light exposure. Use UV-Vis spectroscopy to track degradation kinetics and LC-MS to identify breakdown products. Statistical models (e.g., Arrhenius equations) predict shelf-life under standard lab conditions .

Q. What analytical techniques are most reliable for quantifying apomorphine p-quinone in biological matrices?

  • Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards ensures specificity. Validate methods using FDA guidelines for linearity, precision, and recovery rates. Alternative approaches include electrochemical detection for oxidized metabolites .

Advanced Research Questions

Q. How can contradictory findings in apomorphine p-quinone’s neurobehavioral effects (e.g., elicited pecking vs. suppressed feeding in avian models) be reconciled experimentally?

  • Methodological Answer : Design dose-response studies with controlled reinforcer magnitudes (e.g., food deprivation states) and operant conditioning paradigms. Use time-series analysis to dissociate motor effects from motivational drivers. Contextual variables (e.g., stimulus-reinforcer relationships) must be standardized to isolate pharmacological mechanisms .

Q. What statistical frameworks are optimal for analyzing dose-dependent variability in apomorphine p-quinone’s dopaminergic agonism?

  • Methodological Answer : Mixed-effects models account for intra-subject variability in longitudinal studies. Pair non-parametric tests (e.g., Kruskal-Wallis) with post hoc analyses (Dunn’s test) for non-normal data. For temporal pattern disruption (e.g., pecking intervals), Fourier transforms or wavelet analysis quantify behavioral disorganization .

Q. How can the PICO framework be adapted to investigate apomorphine p-quinone’s redox interactions in neurodegenerative models?

  • Methodological Answer :

  • Population (P) : Neuronal cell lines or transgenic murine models of Parkinson’s disease.
  • Intervention (I) : Dose ranges of apomorphine p-quinone ± antioxidants (e.g., glutathione).
  • Comparison (C) : Wild-type vs. dopamine-depleted systems.
  • Outcome (O) : Oxidative stress markers (e.g., ROS, lipid peroxidation) and mitochondrial respiration rates.
  • Time (T) : Acute (24h) vs. chronic (7d) exposure .

Q. What experimental designs mitigate confounding factors in apomorphine p-quinone’s pharmacokinetic-pharmacodynamic (PK-PD) modeling?

  • Methodological Answer : Use crossover designs with washout periods to control inter-individual variability. Population PK models (e.g., NONMEM) integrate covariates like hepatic metabolism rates. For PD endpoints, microdialysis in striatal tissue quantifies dopamine flux relative to plasma concentrations .

Q. Data Contradiction & Interpretation

Q. How should researchers address discrepancies in apomorphine p-quinone’s biphasic effects (e.g., pro-oxidant vs. antioxidant activity)?

  • Methodological Answer : Perform redox profiling under physiologically relevant oxygen tensions (1–21% O₂). Compare results across cell types (e.g., neurons vs. glia) using electron paramagnetic resonance (EPR) to detect radical species. Meta-analyses of published IC₅₀ values can identify contextual dependencies (e.g., pH, co-administered agents) .

Q. What strategies resolve conflicting behavioral data between species (e.g., pigeons vs. rodents) in apomorphine p-quinone studies?

  • Methodological Answer : Cross-species dose scaling (allometric principles) ensures pharmacodynamic equivalence. Behavioral assays must be species-specific: operant pecking in pigeons vs. rotarod or catalepsy tests in rodents. Control for genetic polymorphisms in dopamine receptor subtypes .

Q. Ethical & Methodological Considerations

Q. How can researchers ensure reproducibility in apomorphine p-quinone studies given its sensitivity to experimental conditions?

  • Methodological Answer : Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable). Publish raw datasets with metadata (e.g., reaction solvents, animal housing conditions). Collaborative inter-lab validation studies using standardized protocols reduce batch effects .

Properties

Molecular Formula

C17H13NO3

Molecular Weight

279.29 g/mol

IUPAC Name

6-hydroxy-10-methyl-10-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2(7),5,8,13(17),14-hexaene-3,4-dione

InChI

InChI=1S/C17H13NO3/c1-18-6-5-9-3-2-4-10-15(9)12(18)7-11-13(19)8-14(20)17(21)16(10)11/h2-4,7-8,19H,5-6H2,1H3

InChI Key

AXNFTZZNUAGMDP-UHFFFAOYSA-N

Canonical SMILES

CN1CCC2=C3C1=CC4=C(C3=CC=C2)C(=O)C(=O)C=C4O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.